![molecular formula C6H15NO B2639562 3-Amino-2,3-dimethylbutan-2-ol CAS No. 89585-13-7](/img/structure/B2639562.png)
3-Amino-2,3-dimethylbutan-2-ol
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Overview
Description
3-Amino-2,3-dimethylbutan-2-ol, also known as 3-Amino-2,3-dimethyl-2-butanol, is a chemical compound with the molecular formula C6H15NO . It is an isomer of hexanol and a secondary alcohol . It is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one .
Synthesis Analysis
The synthesis of 3-Amino-2,3-dimethylbutan-2-ol involves diazotization with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .Molecular Structure Analysis
The molecular structure of 3-Amino-2,3-dimethylbutan-2-ol consists of a butanol backbone with two methyl groups and an amino group attached .Chemical Reactions Analysis
3-Amino-2,3-dimethylbutan-2-ol undergoes diazotization with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . This is followed by reduction of the carbonyl group to obtain 3,3-dimethylbutan-2-ol . Dehydration then occurs to obtain 2,3-dimethylbut-2-ene .Physical And Chemical Properties Analysis
3-Amino-2,3-dimethylbutan-2-ol has a molecular weight of 117.19 . It is a hydrochloride with a melting point of 78-80°C . It is a powder in physical form .Scientific Research Applications
Thermodynamics Research
3-Amino-2,3-dimethylbutan-2-ol, also known as 3,3-Dimethylbutane-2-ol, is often used in thermodynamics research . The National Institute of Standards and Technology (NIST) has compiled data on this compound, including its phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) . This information is crucial for researchers studying the compound’s properties and behavior under different conditions.
Nano-Electro-Mechanical Systems (NEMS)
This compound has been used in the field of nano-electro-mechanical systems (NEMS). Specifically, it has been used to reduce the adhesion energy of nano-electro-mechanical relay contacts . A study reported a 71% reduction in hysteresis voltage by utilizing a branched perfluorocarbon antistiction molecule: Perfluoro (2,3-Dimethylbutan-2-ol) (PDB) on top of the tungsten contact surfaces . This application is particularly important in the development of energy-efficient electronic devices.
Safety and Hazards
The safety data sheet for 3,3-Dimethylbutan-2-ol, a similar compound, indicates that it is a flammable liquid and vapor. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation .
Mechanism of Action
Target of Action
It’s known that this compound has an amino group (-nh2) attached to the third carbon, two methyl groups attached to the second and third carbons, and a hydroxyl group (-oh) attached to the second carbon of a butane backbone . These functional groups may interact with various biological targets.
Mode of Action
The mode of action of 3-Amino-2,3-dimethylbutan-2-ol involves several steps. Initially, it is diazotized with sodium nitrite in the presence of HCl at low temperature to obtain 3,3-dimethylbutan-2-one . The carbonyl group is then reduced to obtain 3,3-dimethylbutan-2-ol .
Biochemical Pathways
It’s known that this compound can undergo a dehydration reaction, losing a molecule of water (h2o) to form an alkene .
Pharmacokinetics
Its molecular weight (11719 g/mol) and boiling point (70°C at 760 mmHg) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Amino-2,3-dimethylbutan-2-ol ’s action involve the formation of 2,3-dimethylbut-1-ene, as the elimination typically follows the Zaitsev rule, which favors the formation of the more substituted, and thus more stable, alkene .
Action Environment
The action, efficacy, and stability of 3-Amino-2,3-dimethylbutan-2-ol can be influenced by environmental factors such as temperature and pH. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, it should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
3-amino-2,3-dimethylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2,7)6(3,4)8/h8H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQDNCDEHVGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dimethylbutan-2-ol |
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